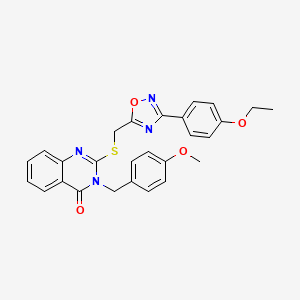

Mcl-1/bcl-2-IN-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

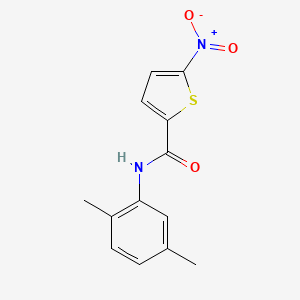

“Mcl-1/bcl-2-IN-3” is a potent and selective dual inhibitor of Mcl-1 and Bcl-2 with IC50s of 5.95 and 4.78 μM, respectively . It belongs to the Bcl-2 family of proteins that prevent apoptosis by binding to the pro-apoptotic BCL-2 proteins .

Synthesis Analysis

The synthesis of this compound involves the design, synthesis, and characterization of benzimidazole chalcone and flavonoid scaffold-derived bicyclic compounds targeting both Bcl-2 and Mcl-1 . The structural differences in the binding sites of both these proteins are optimized during the synthesis .Molecular Structure Analysis

The molecular structure of this compound is optimized based on the structural differences in the binding sites of Bcl-2 and Mcl-1 . The initial docking screen of Bcl-2 and Mcl-1 with pro-apoptotic protein Bim revealed possible hits with optimal binding energies .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a dual inhibitor of Bcl-2 and Mcl-1 . It inhibits the prosurvival BCL2 proteins to enable the activation of BAX and BAK, apoptosis effectors that permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .科学研究应用

细胞内分布和表达模式

与 bcl-2 原癌基因相关的基因 Mcl-1 在细胞分化中起关键作用,尤其是在人类髓母细胞性白血病细胞中。它具有显着的线粒体定位,并通过其疏水尾与膜结合。与 bcl-2 不同,Mcl-1 在非线粒体区室中具有独特的分布,并且其表达在细胞分化过程中发生变化 (Yang, Kozopas, & Craig, 1995)。

结构特征和结合特性

Mcl-1 的溶液结构揭示了其作为促存活因子的作用。它与其他促存活 Bcl-2 蛋白共享结构相似性,包括用于结合特定配体的疏水沟。诱变研究突出了其结合位点残基的重要性及其与某些仅 BH3 配体的选择性相互作用 (Day et al., 2005)。

差异剪接和细胞死亡调控

Mcl-1 经历差异剪接,产生促进细胞存活或诱导细胞死亡的变体。Mcl-1s/Δ TM 剪接变体通过跳过中心外显子来维持 BH3 结构域,同时丢失其他结构域,从而导致促凋亡功能 (Bingle et al., 2000)。

从转录到降解的调控

Mcl-1 以半衰期短而著称,使其对合成或降解的变化高度敏感。这种敏感性对于理解疾病发展和治疗机制非常重要。Mcl-1 从转录到降解的调控提供了潜在治疗靶点的见解 (Senichkin et al., 2020)。

通过异源二聚化进行凋亡调控

Mcl-1 活跃于维持线粒体完整性,其独特的 N 末端序列导致细胞不稳定。对其与 BH3 配体的结合选择性和与 BID 等其他蛋白质的相互作用的研究提供了对其在细胞凋亡和潜在的抗肿瘤药物发现中的作用的见解 (Liu et al., 2010)。

Mcl-1 抑制剂的发现和开发

针对 Mcl-1 抗凋亡特性的研究已逐渐增多,一些有前途的化合物已从学术和工业环境中涌现。这些抑制剂在体外显示出有效性,并且在某些情况下已进入临床开发 (Chen & Fletcher, 2017)。

作用机制

Mcl-1/bcl-2-IN-3 works by inhibiting the prosurvival BCL2 proteins, enabling the activation of BAX and BAK . These apoptosis effectors permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .

未来方向

The success of other BCL-2 inhibitors has inspired the development of BH3 mimetics targeting MCL1 . Despite promising preclinical activity against MYC-driven lymphomas, myeloma, and AML, their success may particularly depend on their tolerability profile given physiological roles for MCL1 in several nonhematologic tissues . Therefore, future research may focus on improving the drug design, patient selection, and dose optimization to achieve effective anticancer treatment involving this class of agents .

属性

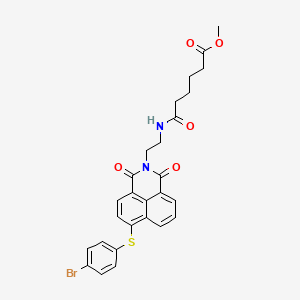

IUPAC Name |

methyl 6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25BrN2O5S/c1-35-24(32)8-3-2-7-23(31)29-15-16-30-26(33)20-6-4-5-19-22(14-13-21(25(19)20)27(30)34)36-18-11-9-17(28)10-12-18/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZXWFWVQWMGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)NCCN1C(=O)C2=C3C(=C(C=C2)SC4=CC=C(C=C4)Br)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2761330.png)

![1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2761332.png)

![8-(tert-butyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2761337.png)

![2-(4-chlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2761338.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2761340.png)

![2-Chloro-1-(2,2-dioxo-3a-phenyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2761341.png)